Lipophilicity (LogP) Comparison: Balanced Hydrophobicity vs. 2-Phenylpyridine
The XLogP3 value for 2-(Cyclobut-1-en-1-yl)pyridine is predicted to be 1.5 , significantly lower than that of 2-phenylpyridine (predicted LogP ~2.5–2.8 [1]). This indicates a more balanced hydrophobicity profile, which may be advantageous for optimizing solubility and permeability in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-Phenylpyridine (predicted LogP ~2.5–2.8) |
| Quantified Difference | ΔLogP ≈ -1.0 to -1.3 |
| Conditions | Computational prediction (XLogP3) |
Why This Matters
Lower LogP can translate to improved aqueous solubility and reduced non-specific binding, influencing compound selection for medicinal chemistry campaigns.
- [1] PubChem. 2-Phenylpyridine (Compound CID 12429). Predicted LogP ~2.5-2.8. View Source
